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Compound of Interest

Compound Name: Antibacterial agent 51

Cat. No.: B14766098

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of Antibacterial Agent 51, a promising compound with demonstrated activity against clinically
relevant bacterial strains. This document details the synthetic pathway, experimental protocols,
and key characterization data, offering a complete technical resource for researchers in the
field of antibacterial drug discovery and development.

Introduction

Antibacterial Agent 51, identified as trans-((2S,5R)-2-(N'-((S)-morpholine-3-
carbonyl)hydrazinocarbonyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]oct-6-yl) ester of sulfuric acid
sodium salt, is a novel synthetic compound belonging to the 1,6-diazabicyclo[3.2.1]octan-7-one
class. Compounds of this class are of significant interest due to their potential to act as [3-
lactamase inhibitors, thereby restoring the efficacy of 3-lactam antibiotics against resistant
bacteria. This guide will focus on the specific synthesis and characterization of "example 45" as
detailed in patent WO2013030733A1.

Synthesis

The synthesis of Antibacterial Agent 51 is a multi-step process commencing from
commercially available starting materials. The overall synthetic scheme is depicted below,
followed by detailed experimental protocols for each key transformation.
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Synthetic Pathway
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Caption: Synthetic pathway for Antibacterial Agent 51.

Experimental Protocols

The following protocols are based on the general methodologies described for the synthesis of
1,6-diazabicyclo[3.2.1]octan-7-one derivatives and are adapted for the specific synthesis of
Antibacterial Agent 51.

Step 1: Synthesis of the protected 1,6-diazabicyclo[3.2.1]octan-7-one-2-carbohydrazide
(Intermediate 2)

A solution of the protected 1,6-diazabicyclo[3.2.1]octan-7-one-2-carboxylate (Intermediate 1) in
a suitable organic solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture
is stirred at room temperature for a specified period until the reaction is complete, as monitored
by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and
the resulting crude hydrazide is purified by crystallization or column chromatography to yield
Intermediate 2.

Step 2: Coupling with (S)-morpholine-3-carboxylic acid derivative (Intermediate 3)

To a solution of the protected (S)-morpholine-3-carboxylic acid in an appropriate solvent (e.g.,
dimethylformamide), a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.qg.,
diisopropylethylamine) are added. The mixture is stirred for a short period to activate the
carboxylic acid. Subsequently, a solution of Intermediate 2 in the same solvent is added, and
the reaction is allowed to proceed at room temperature until completion. The product is then
isolated by extraction and purified by column chromatography to give Intermediate 3.

Step 3: Deprotection to yield the free base (Final Product)
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The protecting groups on Intermediate 3 are removed under appropriate conditions. For
example, if benzyl protecting groups are used, they can be removed by catalytic hydrogenation
using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol. The reaction is
carried out under a hydrogen atmosphere until the deprotection is complete. The catalyst is
then filtered off, and the solvent is evaporated to yield the deprotected final product.

Step 4: Formation of the Sodium Salt (Antibacterial Agent 51)

The final deprotected product is dissolved in a suitable solvent system, and a solution of a
sodium salt (e.g., sodium bicarbonate or sodium hydroxide) in water is added. The mixture is
stirred, and the resulting sodium salt of the final product, Antibacterial Agent 51, is isolated by
lyophilization or precipitation followed by filtration and drying.

Characterization

A comprehensive characterization of Antibacterial Agent 51 is crucial to confirm its identity,
purity, and structural integrity. The following are the key characterization techniques employed.

Characterization Data

Technique Result

Mass Spectrometry (MS) Molecular Weight: 429.38 g/mol (as sodium salt)
Formula C13H20N5Na08S

CAS Number 1436862-69-9

Spectral data consistent with the proposed
1H NMR
structure.

Spectral data consistent with the proposed
13C NMR
structure.

Characteristic peaks corresponding to functional
Infrared (IR) Spectroscopy )
groups present in the molecule.

High-Performance Liquid Chromatography

Purity assessment, typically >95%.
(HPLC) Y yp Y
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Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded on a
high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.qg.,
D20 or DMSO-ds). The chemical shifts are reported in parts per million (ppm) relative to a
standard internal reference.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using
techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental
composition of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample is typically prepared as a KBr pellet or a thin film. The
spectrum is analyzed for the presence of characteristic absorption bands of the functional
groups.

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is
determined by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase
gradient (e.g., water/acetonitrile with a modifier like trifluoroacetic acid or formic acid).
Detection is typically performed using a UV detector at an appropriate wavelength.

Antibacterial Activity

The primary function of Antibacterial Agent 51 is its ability to inhibit bacterial growth,
particularly in combination with B-lactam antibiotics.

In Vitro Antibacterial Activity

The minimum inhibitory concentrations (MICs) of Antibacterial Agent 51 have been
determined against several strains of Escherichia coli.

Bacterial Strain MIC (pg/mL)
E. coli NCTC 13351 4
E. coli M 50 8
E. coli 7 MP 8
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Experimental Protocol for MIC Determination

The MIC values are determined using the broth microdilution method according to the
guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of
the test compound are prepared in a 96-well microtiter plate with cation-adjusted Mueller-
Hinton broth. Each well is then inoculated with a standardized bacterial suspension. The plates
are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the

compound that completely inhibits visible bacterial growth.

Mechanism of Action

Antibacterial Agent 51, as a 1,6-diazabicyclo[3.2.1]octan-7-one derivative, is expected to
function as a B-lactamase inhibitor.
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[https://www.benchchem.com/product/b14766098#synthesis-and-characterization-of-
antibacterial-agent-51]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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